![molecular formula C18H18ClNO5S B2367230 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate CAS No. 1327168-55-7](/img/structure/B2367230.png)
methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate
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Description
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate, also known as MCPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Polymer Science and Chemistry
Development of Polymeric Amino Protecting Groups : The compound was involved in the synthesis of a novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting group, highlighting its role in polymer science for protecting amino groups during synthesis (Gormanns & Ritter, 1994).
Photochromic Properties in Polymers : Research shows its use in the creation of photochromic polymers. Methylacrylate monomers containing azobenzene groups with this compound demonstrated photochromic properties, which are significant in materials science (Ortyl, Janik & Kucharski, 2002).
Applications in Leather Industry : Its role in the synthesis of copoly(4-chlorophenyl acrylate-methyl acrylate) for use in the leather industry, particularly in coatings, demonstrates its industrial applications (Thamizharasi, Srinivas, Sulochana & Reddy, 1999).
Organic Synthesis and Medicinal Chemistry
Synthesis of Polycyclic Indole Derivatives : Its use in the synthesis of polycyclic indoles via aza-Morita–Baylis–Hillman reaction is noted, contributing to medicinal chemistry and organic synthesis (Gao, Xu & Shi, 2015).
Development of Herbicidal Compounds : The compound is involved in the synthesis of vinylogous sulfonylureas, a new class of acetohydroxyacid synthase inhibitors with herbicidal activity (Mcfadden, Huppatz & Kennard, 1993).
Materials Science
Synthesis of Low Surface Energy Emulsions : Its involvement in the synthesis of fluorinated acrylate emulsions for hydrophobic surface coatings showcases its application in materials science and surface engineering (Yin, Song, Liang, Zhang, Fang, Zhu & Zhu, 2017).
Photopolymerization Applications : The compound is used in the synthesis of photoinitiators for ultraviolet-curable pigmented coatings, relevant in materials science and polymer chemistry (Angiolini, Caretti, Corelli, Carlini & Rolla, 1997).
properties
IUPAC Name |
methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(4-ethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-3-25-15-8-6-14(7-9-15)20-12-17(18(21)24-2)26(22,23)16-10-4-13(19)5-11-16/h4-12,20H,3H2,1-2H3/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZUOTFJJFCTJJ-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate |
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